molecular formula C20H16ClF3N2OS B3555611 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE

1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE

Cat. No.: B3555611
M. Wt: 424.9 g/mol
InChI Key: VYOPZOBLIXDUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a benzothiophene core substituted with a chlorine atom and a piperazine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-benzothiophene-2-carbaldehyde: Shares the benzothiophene core but lacks the piperazine and trifluoromethyl groups.

    3-Chlorobenzo[b]thiophene-2-carbonyl chloride: Similar core structure with a different functional group.

    1-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea: Contains the benzothiophene core with additional functional groups.

Uniqueness

1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the combination of its structural features, including the benzothiophene core, chlorine substitution, piperazine ring, and trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2OS/c21-17-15-6-1-2-7-16(15)28-18(17)19(27)26-10-8-25(9-11-26)14-5-3-4-13(12-14)20(22,23)24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOPZOBLIXDUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
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1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Reactant of Route 3
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1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Reactant of Route 4
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1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE

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